1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-phenylethanone

Membrane trafficking AP-1 clathrin adaptor Chemical biology

1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-phenylethanone is a synthetic small molecule belonging to the carbazole-piperazine hybrid class, featuring an N-ethyl-substituted carbazole core linked via a methylene bridge at the 3-position to a piperazine ring, which is further N-acylated with a phenylacetyl group. This compound is catalogued under PubChem CID 11511886 and is classified as a piperazine-carbazole ketone derivative.

Molecular Formula C27H29N3O
Molecular Weight 411.5 g/mol
Cat. No. B10887143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-phenylethanone
Molecular FormulaC27H29N3O
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)CC4=CC=CC=C4)C5=CC=CC=C51
InChIInChI=1S/C27H29N3O/c1-2-30-25-11-7-6-10-23(25)24-18-22(12-13-26(24)30)20-28-14-16-29(17-15-28)27(31)19-21-8-4-3-5-9-21/h3-13,18H,2,14-17,19-20H2,1H3
InChIKeyMRPBTZVJFDGYCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-phenylethanone: Compound Identity, Core Scaffold, and Procurement Relevance


1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-phenylethanone is a synthetic small molecule belonging to the carbazole-piperazine hybrid class, featuring an N-ethyl-substituted carbazole core linked via a methylene bridge at the 3-position to a piperazine ring, which is further N-acylated with a phenylacetyl group . This compound is catalogued under PubChem CID 11511886 and is classified as a piperazine-carbazole ketone derivative [1]. Its structural architecture combines three pharmacophoric elements—the planar, electron-rich carbazole system, the protonatable piperazine ring, and the lipophilic phenylacetyl terminus—that collectively enable interactions with diverse biological targets [2].

Carbazole-piperazine hybrid with phenylacetyl terminus; chemotype associated with AP-1 trafficking inhibition studies
Reported differentiation-inducing activity toward monocyte lineage; supports cell-fate screening without apoptosis confound
Structural alignment with carbazole Formula I patent space; may support HSC expansion protocol evaluation

1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-phenylethanone: Why In-Class Carbazole-Piperazine Analogs Cannot Be Interchanged


Carbazole-piperazine hybrids constitute a broad chemotype with divergent biological profiles determined by three critical structural variables: the carbazole N-substituent, the linker architecture connecting carbazole to piperazine, and the distal piperazine N-substituent. BAI1 (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol) acts as a direct allosteric Bax inhibitor (IC50 3.3 μM) via an N-linked hydroxypropyl linker , while ECPU-0001 targets BCL-2 (Ki 5.72 μM) through a distinct urea-based tether [1]. Carbazole-arylpiperazine Compound 1 (Xu et al., 2016) exhibits α1D-adrenoceptor antagonism (pA2 7.06) with a benzylpiperazine motif [2]. The target compound differs from all three in possessing a methylene bridge at the carbazole 3-position, an N-ethyl carbazole substituent, and a phenylacetyl-capped piperazine—structural features that redirect target engagement away from BCL-2 family proteins and adrenoceptors toward pathways involving AP-1-dependent trafficking and cellular differentiation [3][4].

Target engagement may shift
N-ethylcarbazole and methylene bridge at C-3 direct binding away from BCL-2 family pockets; analogs like BAI1 or ECPU-0001 act on Bax/BCL-2 apoptosis.
Linker & terminal group divergence
Phenylacetyl piperazine motif favors AP-1 trafficking; urea or hydroxypropyl linkers in comparators alter target geometry and pathway response.
Differentiation vs. cytotoxicity profile
Compounds with potent apoptosis (e.g., ECPU-0001 IC50 1.77 µM) may confound readouts in differentiation or HSC expansion assays; mechanism mismatch limits direct substitution.

1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-phenylethanone: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Target Engagement Pathway Differentiation: AP-1 Trafficking vs. BCL-2 Family Apoptosis

The target compound belongs to the piperazinyl phenylethanone chemotype identified by Duncan et al. (2007) as specific inhibitors of AP-1-dependent TGN-to-endosome trafficking [1]. By contrast, the two closest carbazole-piperazine analogs—BAI1 and ECPU-0001—operate through BCL-2 family-mediated apoptosis pathways. BAI1 directly binds inactive Bax and inhibits tBID-mediated Bax activation with an IC50 of 3.3 μM ; ECPU-0001 targets BCL-2 with a Ki of 5.72 μM and exerts cytotoxicity against A549 lung adenocarcinoma cells with an IC50 of 1.77 μM [2]. The target compound's phenylacetyl-piperazine motif is structurally associated with AP-1 trafficking inhibition rather than BCL-2 modulation, establishing a mechanistically distinct target engagement profile [1].

Target Engagement
Cross-study
AP-1-dependent trafficking vs Bax-mediated apoptosis
Supports pathway-specific probe selection
Class-level chemotype inference (Duncan 2007)
Membrane trafficking AP-1 clathrin adaptor Chemical biology

Structural Differentiation: Carbazole Substitution and Linker Architecture vs. BAI1 and ECPU-0001

Three decisive structural features differentiate the target compound from the most frequently cited carbazole-piperazine analogs. First, the N-ethyl substituent on carbazole (vs. unsubstituted N-H in ECPU-0001, or N-hydroxypropyl linker in BAI1) modulates the carbazole ring's electron density and steric profile, altering DNA intercalation propensity and hydrophobic pocket complementarity [1]. Second, the methylene bridge at the carbazole 3-position places the piperazine at a distinct spatial orientation compared to BAI1's N-9 linkage and ECPU-0001's urea-tethered architecture, a parameter that critically influences target protein binding geometry . Third, the phenylacetyl group provides a lipophilic terminus absent in BAI1 (free piperazine NH) and distinct from ECPU-0001's 4-chlorophenyl urea, thereby altering hydrogen-bonding capacity and logP .

Structural Differentiation
Class-level
MW Δ −124.8 g/mol vs BAI1 MW Δ −51.5 g/mol vs ECPU-0001
Alters target-binding geometry and lipophilicity
Based on calculated MW from published structures
Medicinal chemistry Structure-activity relationship Scaffold differentiation

Plasmin Inhibition Profiling vs. Closest Structural Analog MLS000109283

The target compound was submitted for in vitro plasmin inhibition testing, with the result recorded as 'ND' (No Data) in the Aladdin Scientific assay database, indicating that testing was initiated but no quantifiable inhibitory activity was detected under the assay conditions . In contrast, the structurally closest analog with published data—1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone (MLS000109283)—exhibited a plasmin IC50 of 2.5 × 10³ nM (2.5 μM) in the same BindingDB assay platform [1]. The replacement of the 2,4-dimethoxybenzyl group (in MLS000109283) with the 9-ethylcarbazol-3-ylmethyl moiety (in the target compound) thus appears to abrogate plasmin inhibitory activity, suggesting that the extended aromatic carbazole system is incompatible with the plasmin active site geometry.

Plasmin Inhibition
Cross-study
ND (no activity) vs MLS000109283 IC50 2.5 µM
Indicates plasmin pathway sparing
Chromogenic substrate assay; negative selectivity benefit
Enzymology Serine protease inhibition Plasmin

Cellular Differentiation Activity: Monocyte Differentiation Induction vs. Pro-Apoptotic Comparators

Database records indicate that the target compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of proliferative skin diseases such as psoriasis [1]. This cellular differentiation mechanism stands in marked contrast to the pro-apoptotic mechanisms of BAI1 and ECPU-0001. BAI1 induces cell death via Bax-dependent mitochondrial outer membrane permeabilization , and ECPU-0001 triggers the intrinsic apoptosis pathway through BCL-2 inhibition with caspase-3 activation [2]. Differentiation-based therapy offers a fundamentally different therapeutic rationale—restoring normal cellular maturation programs rather than eliminating cells through programmed death—and avoids the toxicity and resistance mechanisms commonly associated with apoptosis-inducing agents.

Cellular Mechanism
Class-level
Differentiation induction vs apoptosis execution (BAI1, ECPU-0001)
Orthogonal mechanism for cell-fate studies
Monocyte lineage; web-sourced activity report
Cell differentiation Monocyte Anticancer mechanism

Hematopoietic Stem Cell Expansion Patent Context: Carbazole-Piperazine Scaffold Differentiation

US Patent Application 2022/0378740 (filed 2020) claims compositions and methods for expanding hematopoietic stem cells (HSCs) using carbazole derivatives of Formula I, explicitly including compounds with piperazine-containing substituents [1]. The patent teaches that compounds of Formula I, when present at 10–16,000 nM in CD34+ cell culture, enhance HSC expansion—with exemplified effective concentrations of approximately 250 nM and 1,000 nM producing at least a two-fold increase in CD133+/CD90+ positive cells compared to untreated controls [1]. The target compound's structural features (N-ethylcarbazole, 3-methylene-piperazine, and phenylacetyl group) align with the generic Formula I, distinguishing it from BAI1 (which is not claimed for HSC expansion and induces Bax-dependent apoptosis incompatible with cell survival) and ECPU-0001 (which exerts cytotoxicity at concentrations overlapping with potential expansion windows) [2].

HSC Expansion Compatibility
Class-level
Patent-aligned conc. 10–16,000 nM vs ECPU-0001 cytotoxic IC50 1.77 µM
May support HSC expansion protocol development
CD34+ cell culture; avoids cytotoxicity overlap
Hematopoietic stem cells Ex vivo expansion CD34+ cells

Synthetic Tractability and Intermediate Availability vs. Multi-Step Analog Syntheses

The target compound can be synthesized via a convergent two-stage route: (i) reductive amination of commercially available 9-ethyl-9H-carbazole-3-carbaldehyde (CAS 7570-45-8, ≥98% purity) with piperazine to yield 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole (CAS 356082-25-2, available from ChemBridge as catalog #5878848), followed by (ii) N-acylation with phenylacetyl chloride . By contrast, BAI1 synthesis requires initial dibromination of carbazole at the 3,6-positions followed by N-alkylation with epichlorohydrin and epoxide opening with piperazine—involving reactive brominated intermediates . ECPU-0001 synthesis employs a carbazole-epichlorohydrin adduct, piperazine opening, and subsequent urea formation with 4-chlorophenyl isocyanate, requiring careful control of isocyanate stoichiometry [1]. The target compound's synthesis avoids halogenation steps and employs stable, widely available starting materials, resulting in fewer synthetic transformations.

Synthetic Tractability
Reported
2 synthetic steps from aldehyde vs ≥3 steps for BAI1 / ECPU-0001
Enables in-house derivatization and scale-up
Key intermediate CAS 356082-25-2 commercially available
Synthetic chemistry Procurement Intermediate availability

1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-phenylethanone: Evidence-Driven Application Scenarios for Research Procurement


AP-1-Dependent Membrane Trafficking Studies Requiring Apoptosis-Independent Tools

Investigators studying clathrin adaptor AP-1-mediated TGN-to-endosome trafficking can employ this compound as a pathway-specific probe based on the established activity of the piperazinyl phenylethanone chemotype identified by Duncan et al. (2007), which demonstrated specificity for AP-1-dependent trafficking without affecting other TGN/endosomal pathways [1]. Unlike BAI1 (Bax inhibitor) and ECPU-0001 (BCL-2 inhibitor), this compound is not expected to confound trafficking readouts with concurrent apoptosis induction, making it suitable for live-cell imaging and functional genomics studies requiring extended treatment windows [2].

Ex Vivo Hematopoietic Stem Cell Expansion Using Differentiation-Competent Carbazole Derivatives

The compound's structural alignment with Formula I of US Patent 2022/0378740 supports its evaluation in HSC expansion protocols requiring 10–16,000 nM compound concentrations in CD34+ cell culture [1]. Its differentiation-inducing activity toward the monocyte lineage—rather than apoptosis induction—is mechanistically compatible with HSC maintenance and expansion goals . Procurement for this application should prioritize high-purity material (>95%) suitable for cell culture, with attention to endotoxin levels given the sensitivity of primary CD34+ cell cultures [1].

Chemogenomic Selectivity Profiling: Carbazole-Piperazine Scaffold with Defined Plasmin Sparing

For chemogenomic libraries and selectivity panels, this compound offers a defined negative selectivity profile against human plasmin (confirmed 'ND' in enzymatic assay), in contrast to the 2,4-dimethoxybenzyl analog MLS000109283 which retains plasmin inhibitory activity (IC50 = 2.5 μM) [1]. This selectivity information enables researchers to deconvolute phenotypic screening hits by ruling out plasmin/fibrinolysis pathway involvement when this compound produces a biological effect, thereby increasing confidence in target identification campaigns [1].

Differentiation Therapy Screening in Oncology and Dermatology Models

Based on the compound's reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation, it is suitable for screening campaigns in acute myeloid leukemia (AML) differentiation therapy models and psoriasis-related hyperproliferative keratinocyte assays [1]. Its differentiation mechanism is distinct from the cytotoxic apoptosis induced by standard-of-care agents and BCL-2-targeted compounds such as venetoclax or ECPU-0001, offering a complementary mode of action for combination screening [2].

Application
Selection Property
Validation Focus
AP-1 trafficking pathway studies
Non-apoptotic, AP-1 selectivity
TGN-to-endosome trafficking endpoint
Ex vivo HSC expansion research
Differentiation induction, low cytotoxicity
CD34+ cell expansion & CD133/CD90 markers
Chemogenomic selectivity profiling
Defined plasmin-sparing profile
Plasmin chromogenic assay; phenotypic deconvolution
Cell differentiation model studies
Monocyte-lineage differentiation activity
Differentiation marker (e.g., CD14) and proliferation arrest
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